molecular formula C17H14Cl2N2O3S B2943484 2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 912766-52-0

2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2943484
CAS No.: 912766-52-0
M. Wt: 397.27
InChI Key: GTOFYQXYLRFVOQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule characterized by a 2,4-dichlorophenoxy group linked to an acetamide scaffold, which is further substituted with a 4-methoxy-7-methyl-1,3-benzothiazole moiety. The dichlorophenoxy group is a common motif in agrochemicals and pharmaceuticals, conferring lipophilicity and bioactivity, while the benzothiazole ring system is known for its role in enzyme inhibition and receptor binding .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S/c1-9-3-5-13(23-2)15-16(9)25-17(21-15)20-14(22)8-24-12-6-4-10(18)7-11(12)19/h3-7H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFYQXYLRFVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14Cl2N2O2S
  • Molecular Weight : 357.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological receptors and enzymes. Notably, it has shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The structure-activity relationship indicates that the presence of halogen substituents enhances its inhibitory potency against COX enzymes .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anti-inflammatory Activity : The compound exhibits strong anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, although further research is needed to quantify this effect.
  • Antioxidant Effects : Compounds with similar structures have been reported to exhibit antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • Inhibition of Prostaglandin Synthesis :
    • A study demonstrated that derivatives with similar benzothiazole structures showed significant inhibition of prostaglandin H synthetase (COX), correlating with their anti-inflammatory activity .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research on benzothiazole derivatives indicated potential cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of specific substituents enhanced cytotoxicity .
  • Antimicrobial Activity Evaluation :
    • A comparative study on various benzothiazole derivatives highlighted their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the benzothiazole moiety could optimize antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEfficacy against various bacterial strains
AntioxidantPotential antioxidant effects
CytotoxicityEffective against MCF-7 and HCT-116 cell lines

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name / ID Substituent on Acetamide Nitrogen Aromatic System Biological Target / Activity
Target Compound 4-Methoxy-7-methyl-1,3-benzothiazol-2-yl 2,4-Dichlorophenoxy COX-2 inhibition
DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide) 2-Mercaptoethyl 2,4-Dichlorophenoxy Caspase-7 binding
Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) 4-Methylpyridin-2-yl 2,4-Dichlorophenoxy Synthetic auxin agonist (plant growth)
BTA (N-[6-Trifluoromethyl-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) 6-Trifluoromethyl-1,3-benzothiazol-2-yl 3,4,5-Trimethoxyphenyl CK-1δ inhibition (neuroprotection)
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide 2,2,2-Trichloro-1-hydroxyethyl 2,4-Dichlorophenoxy COX-2 inhibition

Key Observations:

Benzothiazole vs. Pyridine/Pyrimidine Systems :

  • The target compound’s 4-methoxy-7-methyl-benzothiazole group enhances COX-2 binding compared to the pyridyl group in compound 533, likely due to increased π-π stacking and hydrophobic interactions .
  • In contrast, the trifluoromethyl-benzothiazole in BTA improves CK-1δ inhibition (GlideXP score: −3.78 kcal/mol), suggesting substituent position (e.g., 6-CF₃ vs. 4-OCH₃/7-CH₃) critically influences target selectivity .

Dichlorophenoxy Group: A conserved feature across analogues, this group is essential for auxin-like activity (e.g., compound 533) and enzyme inhibition (e.g., COX-2) .

Substituent Effects on Acetamide Nitrogen: Mercaptoethyl (DICA) promotes caspase-7 binding via sulfur-mediated interactions . Trichloroethyl derivatives exhibit superior COX-2 inhibition compared to 2,4-D (dichlorophenoxyacetic acid), likely due to enhanced van der Waals interactions .

Table 2: Activity Comparison of Selected Analogues

Compound IC₅₀ / Binding Affinity Key Findings
Target Compound Not explicitly reported Molecular docking predicts stronger COX-2 binding than 2,4-D .
DICA Caspase-7 binding affinity ~2.5 µM Mimics substrate binding via hydrogen bonds and hydrophobic interactions.
BTA pIC₅₀ = 7.8 (CK-1δ inhibition) Highest experimental inhibitory activity in its class.
2,4-D Auxin activity at 0.1–1 µM Foundational synthetic auxin; lacks benzothiazole-mediated enzyme inhibition.

Mechanistic Insights:

  • COX-2 Inhibition: The target compound’s benzothiazole group occupies a hydrophobic pocket in COX-2, while the dichlorophenoxy moiety stabilizes the active site via halogen bonding .
  • Caspase-7 Binding : DICA’s mercaptoethyl group forms a disulfide bond with Cys290, a critical residue in caspase-7 activation .

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